molecular formula C12H16N2O3S B5758729 N-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide

N-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide

Cat. No. B5758729
M. Wt: 268.33 g/mol
InChI Key: CMGOVZXADHXBIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide derivatives involves various chemical processes, including condensation and functional group transformations. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide demonstrated a simple one-pot synthesis approach, reacting benzene sulfonyl chloride with 3-aminopyridine in the presence of aqueous Na2CO3 and HCl, yielding the sulfonamide in a high yield of 93.3% (Ijuomah, Ike, & Obi, 2022).

Molecular Structure Analysis

The molecular structure of N-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide and its derivatives is characterized by specific torsion angles and hydrogen bonding patterns. For instance, the molecular and supramolecular structures of related sulfonamides reveal significant hydrogen bonding, which influences their molecular conformations and intermolecular interactions (Jacobs, Chan, & O'Connor, 2013).

Scientific Research Applications

Catalytic Applications

N-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide derivatives are utilized in catalysis. For instance, these compounds, in combination with Cp*IrIIICl complexes, have been applied in the transfer hydrogenation of various ketones. This process is noteworthy for its efficiency in air, without the need for dried or degassed substrates and basic additives or halide abstractors (Ruff, Kirby, Chan, & O'Connor, 2016).

Molecular and Supramolecular Structures

The molecular and supramolecular structures of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been extensively studied. These studies have revealed insights into hydrogen bonding, torsion angles, and stacking interactions in these molecules, which are critical for understanding their chemical properties and potential applications (Jacobs, Chan, & O'Connor, 2013).

Antimicrobial Activity

Research on N-pyridin-3-yl-benzenesulfonamide, a related compound, indicates significant antimicrobial activity. This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent (Ijuomah, Ike, & Obi, 2022).

Anticancer Potential

Compounds related to N-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide have been synthesized and evaluated for their anticancer properties. For instance, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have shown promising antiproliferative activity against various tumor cell lines, indicating their potential in cancer treatment (Motavallizadeh et al., 2014).

properties

IUPAC Name

N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-12(14-8-4-5-9-14)10-13-18(16,17)11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGOVZXADHXBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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